3-Amino-n-cyclopropyl-5-ethoxybenzamide
Overview
Description
“3-Amino-n-cyclopropyl-5-ethoxybenzamide” is a chemical compound with the molecular formula C12H16N2O2 . It is used in various industries and scientific research .
Molecular Structure Analysis
The molecular structure of “3-Amino-n-cyclopropyl-5-ethoxybenzamide” consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-n-cyclopropyl-5-ethoxybenzamide” are not explicitly mentioned in the available literature .Scientific Research Applications
Benzamide Derivatives in Scientific Research
1. Structural Analysis and Drug Design
The structural analysis of benzamide derivatives like glibenclamide has been crucial in understanding drug interactions at the molecular level. For instance, studies on glibenclamide's structure in solution and solid states through NMR spectroscopy and theoretical calculations have provided insights into its stability and interactions, which are vital for designing drugs with improved efficacy and stability (Sanz et al., 2012).
2. Development of Polymeric Materials
Benzamide derivatives have been explored for synthesizing novel aromatic polyimides, demonstrating their potential in creating materials with desirable properties like solubility in organic solvents and high thermal stability. Such materials find applications in various fields, including electronics and aerospace (Butt et al., 2005).
3. Modulating Cellular Responses
Research has shown that certain benzamide derivatives can modulate cellular responses to DNA damage, highlighting their potential in studying cellular repair mechanisms and the development of therapeutic agents targeting DNA repair pathways (Lubet et al., 1984).
4. Enhancing Antimicrobial Properties
Studies on modifying the structure of benzamide derivatives have led to the identification of compounds with potent antimicrobial properties and improved pharmaceutical characteristics, underscoring their significance in developing new antimicrobial agents (Haydon et al., 2010).
5. Investigating Poly(ADP-ribose) Polymerase (PARP) Inhibition
Benzamide derivatives like 3-aminobenzamide have been extensively studied as inhibitors of PARP, an enzyme involved in DNA repair. This research is crucial for understanding the role of PARP in cellular processes and developing PARP inhibitors for therapeutic use (Purnell & Whish, 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-N-cyclopropyl-5-ethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-11-6-8(5-9(13)7-11)12(15)14-10-3-4-10/h5-7,10H,2-4,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBWUJDVONBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)C(=O)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-n-cyclopropyl-5-ethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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